molecular formula C14H12F3N3O2 B2411357 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide CAS No. 242797-51-9

2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide

Cat. No. B2411357
CAS RN: 242797-51-9
M. Wt: 311.264
InChI Key: NUNYWDGEXJZRQZ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C14H10F3NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H10F3NO3/c15-14(16,17)10-4-1-3-9(7-10)8-18-6-2-5-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.23 . It has a melting point of 159-161 degrees Celsius . and 97% .

Scientific Research Applications

Structural Analysis and Biological Activity

  • Conformational Analysis: Orsini et al. (1993) studied the conformation of similar compounds to 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide, providing insights into the relationship between structure and biological activity. This research contributes to understanding the inotropic activities of these compounds, highlighting the role of molecular conformation in their biological functions (Orsini et al., 1993).

Synthesis and Anticancer Properties

  • Synthesis and Anticancer Potential: Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives related to this compound. These compounds demonstrated significant anticancer activity, suggesting potential therapeutic applications in cancer treatment (Hafez & El-Gazzar, 2020).

Green Chemistry and Environmental Applications

  • Environmentally Friendly Oxidation Methods: Gavrilović et al. (2018) explored water ultrasound-assisted oxidation of similar compounds, emphasizing the development of environmentally benign protocols. This method aligns with green chemistry principles and enhances the sustainability of chemical processes (Gavrilović et al., 2018).

Synthetic Chemistry

  • Synthetic Utility in Organic Chemistry: Zhou et al. (2018) reported on the selective O-benzylation of compounds related to this compound. Their study provides insights into synthetic methods crucial for creating biologically active molecules and natural products (Zhou et al., 2018).

Antioxidant Properties and Molecular Docking

  • Antioxidant Activities and Molecular Docking: Mehvish and Kumar (2022) synthesized derivatives demonstrating potent antioxidant activities. Their study utilized molecular docking to further understand the interactions of these compounds at the molecular level, indicating potential therapeutic uses (Mehvish & Kumar, 2022).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and the Material Safety Data Sheet (MSDS) can be found on the product’s page .

properties

IUPAC Name

2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)10-4-1-3-9(7-10)8-20-6-2-5-11(13(20)22)12(21)19-18/h1-7H,8,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYWDGEXJZRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326612
Record name 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

242797-51-9
Record name 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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